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An In-Depth Technical Guide to the Toxicological Profile of Enantiomerically Pure (+)-Menthol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of

enantiomerically pure (+)-menthol (d-menthol). Due to the limited availability of data on the

dextrorotatory isomer, this report incorporates data from studies on l-menthol and the racemic

mixture, dl-menthol, as a scientifically accepted read-across approach. The toxicological data

reviewed includes acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and

developmental toxicity. This guide summarizes quantitative data in structured tables, details

experimental methodologies for key studies, and provides visualizations of relevant biological

pathways and experimental workflows to support risk assessment and drug development

activities.

Introduction
Menthol, a cyclic monoterpene alcohol, exists as several stereoisomers, with (-)-menthol (l-

menthol) being the most common naturally occurring form. (+)-Menthol (d-menthol) is another

enantiomer, and the racemic mixture is referred to as dl-menthol. Menthol is widely used in

pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and

flavor.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe

use in various applications. This document focuses on the toxicological characteristics of
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enantiomerically pure (+)-menthol, leveraging available data on other isomers where

necessary.

Toxicokinetics and Metabolism
Menthol is readily absorbed after oral administration and is primarily metabolized in the liver.

The main metabolic pathway involves conjugation with glucuronic acid, forming menthol

glucuronide, which is then excreted in the urine and feces.[2][3] Other minor metabolic

pathways include oxidation to various hydroxylated derivatives.[3][4] Studies on the metabolism

of different menthol isomers suggest similar metabolic fates, providing a basis for using data

from l-menthol and dl-menthol to understand the toxicokinetics of (+)-menthol.[5]

Toxicological Profile
Acute Toxicity
(+)-Menthol exhibits low acute oral toxicity, consistent with other menthol isomers. The oral

LD50 values are generally high, indicating a low potential for acute hazard upon ingestion.

Table 1: Acute Toxicity of Menthol

Species Route Endpoint
Value
(mg/kg bw)

Test
Substance

Reference

Rat Oral LD50 >2000 dl-Menthol [6]

Mouse Oral LD50 3400 dl-Menthol [6]

Cat Oral LD50 800 dl-Menthol [6]

Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-

pregnant females.

Housing: Housed in appropriate conditions with controlled temperature, humidity, and light

cycle. Access to food and water ad libitum.
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Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle (e.g.,

corn oil).

Administration: A single dose of the test substance is administered by oral gavage.

Dose Levels: A range of dose levels is used to determine the dose that causes mortality in

50% of the animals (LD50).

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for a period of at least 14 days. A gross necropsy is performed on all animals at the

end of the study.

Subchronic and Chronic Toxicity
Repeated dose toxicity studies on dl-menthol have been conducted in rats and mice. These

studies provide insights into the potential target organs and the No-Observed-Adverse-Effect

Level (NOAEL).

Table 2: Subchronic and Chronic Toxicity of Menthol
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Species Duration Route
NOAEL
(mg/kg
bw/day)

Key
Findings

Test
Substanc
e

Referenc
e

Rat 13 weeks Oral (diet) 750

Slightly

increased

incidence

of

interstitial

nephritis at

the next

highest

dose.

dl-Menthol [6]

Mouse 13 weeks Oral (diet) 560

Reduction

in body

weight gain

at the

highest

dose.

dl-Menthol [6]

Rat 103 weeks Oral (feed) 375

No

treatment-

related

effects on

survival,

clinical

signs, or

gross

pathology.

dl-Menthol [7]

Mouse 103 weeks Oral (feed) 667 No

treatment-

related

effects on

survival,

clinical

signs, or

dl-Menthol [7]
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gross

pathology.

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline based on OECD 408)

Test Animals: Rodents (e.g., Fischer 344 rats), typically 10 animals per sex per group.

Administration: The test substance is administered daily in the diet, drinking water, or by

gavage for 90 days.

Dose Levels: At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements.

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at

termination.

Pathology: Gross necropsy and histopathological examination of organs and tissues are

performed.

Pre-study

Dosing Phase (90 days)

Post-dosing

Acclimatization Randomization Daily Dosing
Clinical Observations

Daily

Weekly MeasurementsWeekly

Terminal Sacrifice Necropsy Histopathology
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Caption: General workflow for a 90-day oral toxicity study.

Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on menthol isomers.

The overall evidence suggests that menthol is not genotoxic.

Table 3: Genotoxicity of Menthol

Test
System

Endpoint Activation Result
Test
Substance

Reference

S.

typhimurium

(Ames test)

Gene

mutation

With &

without S9
Negative dl-Menthol [8]

Mouse

Lymphoma

Assay

Gene

mutation

With &

without S9
Negative dl-Menthol [8]

CHO Cells
Chromosoma

l aberrations

With &

without S9
Negative dl-Menthol [8]

Human

Lymphocytes

Chromosoma

l aberrations

With &

without S9
Negative Menthol [9]

Human

Lymphocytes

Sister

chromatid

exchange

With &

without S9
Negative Menthol [9]

Mouse

Micronucleus

Test

Chromosoma

l damage
In vivo Negative dl-Menthol [10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - General Guideline based

on OECD 471)

Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA).
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Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver).

Procedure: The test substance, bacterial tester strain, and S9 mix (if applicable) are

incubated together. The mixture is then plated on minimal glucose agar plates.

Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is

counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a

dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies on l-menthol and dl-menthol have not shown

adverse effects on fertility or fetal development at doses not toxic to the mother.

Table 4: Reproductive and Developmental Toxicity of Menthol

Species Study Type
NOAEL
(mg/kg
bw/day)

Key
Findings

Test
Substance

Reference

Rat, Hamster,

Mouse,

Rabbit

Development

al

185-425 (not

maternally

toxic)

No

teratogenic

effects

observed.

l-Menthol [5]

Rat, Mouse
Two-

generation

Not

established,

no effects on

reproductive

organs in

chronic

studies up to

375 (rat) and

667 (mouse)

No changes

in

reproductive

organs

observed in

long-term

studies.

dl-Menthol [5]

Experimental Protocol: Prenatal Developmental Toxicity Study (General Guideline based on

OECD 414)
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Test Animals: Pregnant female rodents or rabbits.

Administration: The test substance is administered daily during the period of major

organogenesis.

Dose Levels: At least three dose levels and a control group are used. The highest dose

should induce some maternal toxicity but not death.

Observations: Dams are monitored for clinical signs, body weight, and food consumption.

Endpoints: At term, the uterus is examined for the number of corpora lutea, implantations,

resorptions, and live and dead fetuses. Fetuses are weighed and examined for external,

visceral, and skeletal abnormalities.

Signaling Pathways
The primary mechanism for menthol's physiological effects, including its cooling sensation and

potential for irritation at high concentrations, is its interaction with Transient Receptor Potential

(TRP) channels, specifically TRPM8 and TRPA1.

TRPM8 (Transient Receptor Potential Melastatin 8): Menthol is a well-known agonist of

TRPM8, the primary cold and menthol sensor in the peripheral nervous system. Activation of

TRPM8 by menthol leads to an influx of calcium ions into the neuron, which is perceived as a

cooling sensation.[11]

TRPA1 (Transient Receptor Potential Ankyrin 1): At higher concentrations, menthol can also

activate TRPA1, a channel involved in sensing irritants and inflammatory pain.[12] This dual

action on TRPM8 and TRPA1 may contribute to both the analgesic and potential irritant

properties of menthol.
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Caption: Menthol's interaction with TRPM8 and TRPA1 channels.

Conclusion
Based on the available toxicological data for l-menthol and dl-menthol, enantiomerically pure

(+)-menthol is expected to have a low order of toxicity. It demonstrates low acute toxicity, is not

genotoxic, and does not show reproductive or developmental toxicity at doses that are not

maternally toxic. The primary biological activity of menthol is mediated through its interaction

with TRP channels. While the data provides a strong foundation for the safety assessment of

(+)-menthol, any specific high-dose or long-term applications should consider the potential for

irritation and target organ effects observed at high doses in animal studies. Further research

specifically on the (+)-enantiomer would be beneficial to confirm these conclusions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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